Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate
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Description
“Methyl 2-hydroxy-5-(pyrrolidine-1-sulfonyl)benzoate” is a chemical compound . It is a derivative of pyrrolidine, a five-membered ring with a nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of such compounds often involves the introduction of various bio-relevant functional groups . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyrrolidine ring, a sulfonyl group, and a benzoate group . The IUPAC name of this compound is “2-methyl-5-(1-pyrrolidinylsulfonyl)benzoic acid” and its InChI code is "1S/C12H15NO4S/c1-9-4-5-10(8-11(9)12(14)15)18(16,17)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3,(H,14,15)" .Mechanism of Action
Future Directions
The future directions in the field of pyrrolidine derivatives involve the design of new compounds with different biological profiles . The stereogenicity of carbons in the pyrrolidine ring allows for the creation of different stereoisomers, leading to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
properties
IUPAC Name |
methyl 2-hydroxy-5-pyrrolidin-1-ylsulfonylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c1-18-12(15)10-8-9(4-5-11(10)14)19(16,17)13-6-2-3-7-13/h4-5,8,14H,2-3,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYZSHOGXNVOGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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